
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester
Overview
Description
“N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester” is a compound with the molecular formula C28H27NO6 . It is also known by other names such as “[2- (4-Methylphenyl)-2-oxoethyl] (2S,3R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate” and "2- (4-Methylphenyl)-2-oxoethyl N- { [ (9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate" .
Molecular Structure Analysis
The compound has a molecular weight of 473.5 g/mol . The InChI representation of the molecule isInChI=1S/C28H27NO6/c1-17-11-13-19 (14-12-17)25 (31)16-34-27 (32)26 (18 (2)30)29-28 (33)35-15-24-22-9-5-3-7-20 (22)21-8-4-6-10-23 (21)24/h3-14,18,24,26,30H,15-16H2,1-2H3, (H,29,33)/t18-,26+/m1/s1 . The Canonical SMILES representation is CC1=CC=C (C=C1)C (=O)COC (=O)C (C (C)O)NC (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 . Physical and Chemical Properties Analysis
The compound has a molecular weight of 473.5 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are 473.18383758 g/mol . The topological polar surface area of the compound is 102 Ų .Scientific Research Applications
Peptide Synthesis and Modification
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is commonly used in the field of peptide synthesis. An example of its application is found in the study by Belsito et al. (2010), where a methodology for the preparation of N-ethyl amino acids suitable for introduction into a peptide chain was developed. This method demonstrates the utility of N-Fmoc-L-threonine derivatives in solution-phase peptide synthesis (Belsito et al., 2010).
Solid Phase Peptide Synthesis
The synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, starting from known N-(2-aminoethyl)glycine, has been described by Wojciechowski and Hudson (2008). This process is significant for the synthesis of peptide nucleic acid monomers, highlighting the role of N-Fmoc-L-threonine derivatives in solid-phase peptide synthesis (Wojciechowski & Hudson, 2008).
Enzymatic Processes in Molecular Self-Assembly
A study by Das, Collins, and Ulijn (2008) exploited enzymatic reactions for controlling molecular self-assembly under physiological conditions. They demonstrated that esterase-directed self-assembly via hydrolysis of N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-peptide methyl esters leads to the formation of transparent hydrogels composed of defined peptide nanotubes. This illustrates the potential of N-Fmoc-L-threonine derivatives in enzymatic processes for molecular self-assembly (Das, Collins, & Ulijn, 2008).
Glycosylation Studies
Gottfried A. Winterfeld et al. (2003) conducted a study on the base-promoted Michael-type addition of N-Fmoc-protected serine and threonine esters to 2-nitrogalactal derivatives. This research is essential in understanding the glycosylation processes involving N-Fmoc-L-threonine derivatives (Winterfeld, Khodair, & Schmidt, 2003).
Chiral Separation Techniques
Y. Li and Wonjae Lee (2005) explored the liquid chromatographic enantiomer separation of N-fluorenylmethoxycarbonyl (FMOC) protected alpha-amino acids and their ester derivatives. This study is vital for understanding the chiral separation techniques applicable to N-Fmoc-L-threonine derivatives (Li & Lee, 2005).
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)/t18-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLYOOJCOXBFF-DWXRJYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)[C@H]([C@@H](C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747817 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-91-2 | |
| Record name | L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-(4-methylphenyl)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356841-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



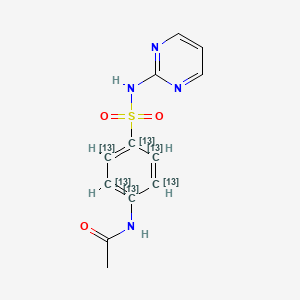

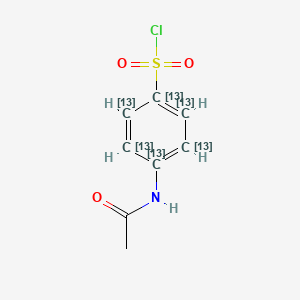


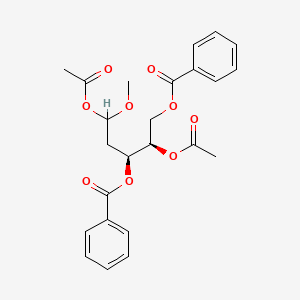

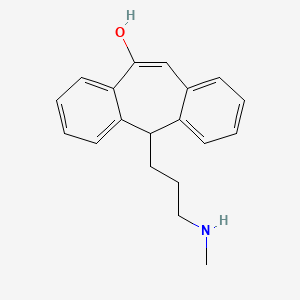
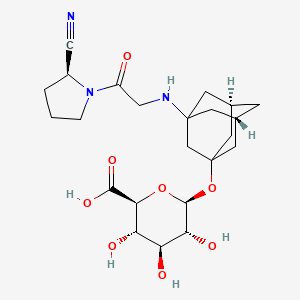
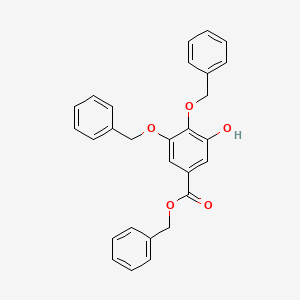
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)

